2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Overview
Description
The compound “2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dipyridine group, which consists of two pyridine rings . The phenoxypropanoyl group suggests the presence of a phenol group attached to a propanoyl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring fused with two pyridine rings, with a phenoxypropanoyl group attached. This structure would likely have interesting chemical properties due to the presence of multiple nitrogen atoms and aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidine and pyridine rings could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size and shape of the molecule, the presence of polar groups, and the presence of aromatic rings .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer and antimicrobial activities . They have been shown to interact with various targets such as the epidermal growth factor receptor (EGFR) .
Mode of Action
For instance, some compounds inhibit EGFR, a receptor involved in cell proliferation and survival . This inhibition can lead to the death of cancer cells.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad-spectrum activity. In the case of anticancer activity, it may interfere with pathways involved in cell proliferation and survival, such as the EGFR signaling pathway .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its anticancer and antimicrobial activities. In cancer cells, it may induce cell death by inhibiting EGFR . In bacteria, it may inhibit essential processes, leading to bacterial death .
Properties
IUPAC Name |
5-(2-phenoxypropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14(26-15-7-3-2-4-8-15)19(24)22-12-10-17-16(13-22)20(25)23-11-6-5-9-18(23)21-17/h2-9,11,14H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWSYSFYROZVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C(=O)N3C=CC=CC3=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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